molecular formula C₂₅H₃₆O₁₁ B1146698 1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol CAS No. 1068088-78-7

1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol

Cat. No. B1146698
M. Wt: 512.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inositol and its derivatives are of significant interest in the field of chemistry due to their wide range of applications and importance in biological systems. The compound belongs to a class of complex organic molecules characterized by multiple oxygens and methoxy groups attached to a cyclohexane ring, potentially offering unique chemical and physical properties.

Synthesis Analysis

The synthesis of inositol derivatives often involves selective protection and deprotection strategies, along with specific functional group transformations. For example, Bae and Lakshman (2007) described the synthesis of O6-(benzotriazol-1-yl)inosine derivatives, showcasing the reactivity of inositol nucleosides for SNAr chemistry, which could provide insights into similar methodologies for synthesizing the compound (Bae & Lakshman, 2007).

Molecular Structure Analysis

The molecular structure of inositol derivatives reveals the spatial arrangement of atoms and functional groups, critical for understanding their chemical reactivity and physical properties. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed. For instance, the crystal structure of 2,4,6-tri-O-benzyl-myo-inositol provided insights into the conformation of substituted cyclohexane rings, which is relevant for analyzing the molecular structure of the requested compound (Graingeot, Brigando, & Benlian, 1996).

Chemical Reactions and Properties

Inositol derivatives undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and rearrangements. These reactions are influenced by the presence of protecting groups and the steric and electronic environment of the molecule. For example, the regioselective hydrolysis of myo-inositol 1,3,5-orthobenzoate to 2-O-benzoyl-myo-inositol showcased specific reactivity patterns that could apply to similar compounds (Godage, Riley, Woodman, & Potter, 2006).

Physical Properties Analysis

The physical properties of inositol derivatives, including solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for their application in various fields, such as pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of inositol derivatives, such as acidity, basicity, and reactivity towards different reagents, are crucial for their functionalization and application in synthesis. Studies on the reactivity and interaction motifs of specific inositol derivatives provide valuable insights into the chemical behavior of these compounds (Manoj, Gonnade, Bhadbhade, & Shashidhar, 2007).

Scientific Research Applications

Chemical Analysis and Properties

  • Heat Capacities of Alkanediols : A study on the heat capacities of various alkanediols, including 1,2-ethanediol, provides insights into the thermal properties and stability of similar compounds. This information is crucial for understanding the behavior of 1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol under different temperature conditions (Góralski & Tkaczyk, 2008).

Chemical Reactions and Synthesis

  • Ozonolysis of Cyclohexadienes : Research on the ozonolysis of cyclohexadienes, including 1,4-disubstituted compounds, reveals important aspects of chemical reactions involving ring structures, which may be relevant to the synthesis or breakdown of complex molecules like 1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol (Griesbaum, Mertens, & Jung, 1990).

Molecular Structure and Spectroscopy

  • Infrared Spectroscopy of Naphthalenes : Studies on the infrared spectra of diaza- and triaza-naphthalenes provide valuable insights into the spectroscopic characterization of aromatic compounds. This knowledge is applicable in determining the structure and electronic properties of complex molecules like 1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol (Armarego, Barlin, & Spinner, 1966).

Photoluminescent Properties

  • Photoluminescence in Oligo-Polyphenylenevinylene Copolymers : Research on photoluminescent segmented oligo-polyphenylenevinylene copolymers with hydrogen-bonding pendant chains offers insights into the luminescent properties of complex organic molecules. Such studies are significant for understanding the potential photoluminescent behavior of compounds like 1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol (Sierra & Lahti, 2004).

properties

IUPAC Name

[(1S,8S)-9-hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O11/c1-22(28-5)24(3,30-7)35-19-16(33-22)15(26)17-20(36-25(4,31-8)23(2,29-6)34-17)18(19)32-21(27)14-12-10-9-11-13-14/h9-13,15-20,26H,1-8H3/t15?,16-,17?,18?,19?,20-,22?,23?,24?,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOUCOFWGOADIO-SKVBPHLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2C(O1)C(C3C(C2OC(=O)C4=CC=CC=C4)OC(C(O3)(C)OC)(C)OC)O)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(OC2[C@@H](O1)C(C3[C@@H](C2OC(=O)C4=CC=CC=C4)OC(C(O3)(C)OC)(C)OC)O)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156587407

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.